molecular formula C27H24O3 B371319 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate CAS No. 329706-18-5

4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B371319
CAS No.: 329706-18-5
M. Wt: 396.5g/mol
InChI Key: ZWOITPSLJHNNDZ-XOBNHNQQSA-N
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Description

Cinnamate Derivatives in Chemical Research

Cinnamic acid derivatives represent a fundamental class of organic compounds that have garnered significant attention in chemical research due to their diverse structural possibilities and extensive applications across multiple scientific disciplines. These compounds, characterized by the presence of a phenylprop-2-enoic acid backbone, serve as crucial intermediates in the biosynthesis of numerous secondary metabolites including lignans, flavonoids, and stilbenes. The structural versatility of cinnamate derivatives stems from their ability to undergo various chemical modifications at multiple positions, including the aromatic ring, the alkene chain, and the carboxylic acid functionality.

Recent scientific investigations have revealed that cinnamic acid derivatives function as key intermediates in both the shikimate and phenylpropanoid pathways, positioning them as central molecules in plant biochemistry. The phenylpropanoid pathway, in particular, represents one of the most important metabolic routes for the production of aromatic compounds in nature, with cinnamic acid serving as the primary precursor for a vast array of secondary metabolites. This biosynthetic significance has translated into extensive synthetic interest, as researchers seek to develop novel cinnamate derivatives with enhanced properties and expanded functionality.

The chemical diversity within the cinnamate family is exemplified by the wide range of substitution patterns observed in naturally occurring and synthetic derivatives. Hydroxycinnamic acids, including caffeic acid, ferulic acid, and chlorogenic acid, demonstrate the impact of phenolic substitution on biological activity and chemical reactivity. These substitutions not only alter the electronic properties of the aromatic ring but also influence the stability and reactivity of the alkene functionality, creating opportunities for selective chemical transformations and the development of specialized synthetic methodologies.

Contemporary research has focused increasingly on the development of hybrid cinnamate structures that combine the cinnamic acid moiety with additional pharmacophores or functional groups. This approach has led to the creation of multifunctional molecules that exhibit enhanced properties compared to their individual components. The synthesis of such hybrid structures requires sophisticated chemical strategies that can accommodate multiple reactive sites while maintaining the integrity of each functional domain.

Structural Classification of 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

The molecular structure of this compound represents a sophisticated example of advanced cinnamate derivative architecture, incorporating multiple distinctive structural elements that classify it within the broader category of hybrid phenylpropenoate compounds. This molecule demonstrates a unique combination of structural features that distinguish it from simple cinnamate esters and position it among the most complex derivatives in this chemical class.

The compound exhibits a dual cinnamate architecture, featuring two distinct phenylprop-2-enoic acid-derived segments connected through an aromatic linkage. The first segment contains a 4-(propan-2-yl)phenyl substituent attached to a prop-2-enoyl group with Z stereochemistry, while the second segment consists of a phenylprop-2-enoate moiety with E stereochemistry. This dual configuration creates a molecule with mixed stereochemical properties and enhanced structural complexity compared to conventional cinnamate derivatives.

The stereochemical designation of (2Z) and (2E) for the respective alkene functionalities represents a critical structural feature that influences the molecular conformation and chemical reactivity. The Z configuration in the first segment creates a cis arrangement of substituents around the double bond, while the E configuration in the second segment establishes a trans arrangement. This mixed stereochemistry is relatively uncommon in natural cinnamate derivatives but represents an important synthetic target for the development of molecules with specific three-dimensional arrangements.

The molecular formula can be expressed as C₂₇H₂₄O₃, indicating a molecular weight of 396.47 grams per mole. The compound contains three distinct aromatic rings: the isopropyl-substituted phenyl ring, the central phenyl ring serving as the linking unit, and the terminal phenyl ring of the cinnamate ester. This multi-aromatic architecture creates opportunities for extensive π-π interactions and aromatic stacking phenomena that can influence both the physical properties and chemical behavior of the molecule.

Table 1: Structural Components of this compound

Component Structure Type Stereochemistry Functional Role
4-(propan-2-yl)phenyl group Substituted aromatic ring N/A Hydrophobic substituent
(2Z)-prop-2-enoyl linkage α,β-unsaturated carbonyl Z configuration Electrophilic center
Central phenyl ring Aromatic linkage N/A Structural bridge
(2E)-3-phenylprop-2-enoate Cinnamate ester E configuration Ester functionality

Historical Development of Phenylpropenoate Chemistry

The historical development of phenylpropenoate chemistry traces its origins to the early nineteenth century when cinnamic acid was first isolated from natural sources and characterized as a fundamental aromatic compound. The initial synthesis of cinnamic acid was achieved through the base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the resulting acid chloride product. This pioneering synthetic approach established the foundation for subsequent developments in cinnamate chemistry and demonstrated the feasibility of constructing phenylpropenoic acid structures through synthetic methodology.

A significant milestone in the evolution of phenylpropenoate chemistry occurred in 1890 when Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde in the presence of sodium as a base. This reaction, which became known as the Claisen condensation in the context of cinnamate synthesis, provided a reliable method for producing cinnamate esters and opened new avenues for the preparation of substituted derivatives. The Claisen approach demonstrated the importance of nucleophilic addition reactions in the construction of phenylpropenoate structures and influenced subsequent synthetic strategies.

The development of the Knoevenagel condensation reaction represented another crucial advancement in phenylpropenoate synthesis, providing an alternative route to cinnamic acid through the condensation of benzaldehyde and malonic acid in the presence of weak bases, followed by acid-catalyzed decarboxylation. This methodology expanded the scope of accessible cinnamate derivatives and demonstrated the versatility of condensation reactions in phenylpropenoate chemistry. The Knoevenagel approach proved particularly valuable for the synthesis of substituted cinnamates where traditional methods encountered limitations.

The introduction of transition metal-catalyzed reactions marked a revolutionary period in phenylpropenoate chemistry, with palladium-catalyzed coupling reactions emerging as powerful tools for the construction of complex cinnamate derivatives. The development of palladium chloride-catalyzed reactions under ultrasonic conditions, utilizing water as a solvent and operating at room temperature, represented a significant advancement in green chemistry approaches to cinnamate synthesis. These methodologies enabled the preparation of previously inaccessible derivatives and expanded the structural diversity within the phenylpropenoate family.

Contemporary developments in phenylpropenoate chemistry have focused increasingly on the synthesis of hybrid molecules that combine cinnamate functionalities with additional pharmacophores or structural elements. The emergence of deep eutectic solvents as catalysts for cinnamate ester synthesis represents a recent innovation that addresses environmental concerns while maintaining synthetic efficiency. These developments reflect the ongoing evolution of phenylpropenoate chemistry toward more sustainable and versatile synthetic approaches.

Table 2: Historical Milestones in Phenylpropenoate Chemistry

Year Development Methodology Significance
Early 1800s First cinnamic acid synthesis Base-catalyzed condensation Established fundamental synthetic approach
1890 Claisen synthesis of ethyl cinnamate Sodium-catalyzed condensation Introduced ester synthesis methodology
Early 1900s Knoevenagel condensation application Malonic acid condensation Expanded synthetic scope
Late 1900s Palladium-catalyzed reactions Transition metal catalysis Enhanced structural diversity
2020s Green synthesis approaches Deep eutectic solvents Sustainable methodology development

Research Significance and Objectives

The research significance of this compound extends beyond its structural complexity to encompass its potential contributions to multiple areas of chemical science and materials research. This compound represents a sophisticated example of molecular design that incorporates multiple functional elements within a single framework, demonstrating the potential for creating molecules with enhanced properties through strategic structural modifications. The dual cinnamate architecture provides unique opportunities for investigating structure-activity relationships and developing novel synthetic methodologies for complex organic molecules.

The stereochemical complexity inherent in this compound presents significant research opportunities for understanding the influence of molecular geometry on chemical reactivity and physical properties. The presence of both Z and E configurations within the same molecule creates a unique system for studying stereoelectronic effects and conformational preferences in multi-alkene systems. Research investigations into the conformational behavior of such molecules can provide valuable insights into the design of stereoselective synthetic reactions and the development of molecules with specific three-dimensional arrangements.

The hybrid nature of this compound, combining multiple aromatic systems with varied substitution patterns, offers opportunities for investigating intermolecular interactions and self-assembly phenomena. The presence of three distinct aromatic rings creates potential for π-π stacking interactions, while the mixed stereochemistry of the alkene functionalities can influence the overall molecular shape and packing arrangements. These structural features make the compound an attractive target for materials science applications, particularly in the development of liquid crystalline materials and organic semiconductors.

Contemporary research objectives in phenylpropenoate chemistry increasingly focus on the development of multifunctional molecules that can serve multiple roles within a single chemical entity. The structural complexity of this compound positions it as an ideal candidate for investigating such multifunctionality, with potential applications ranging from materials science to catalysis. The multiple reactive sites within the molecule provide opportunities for selective functionalization and the development of sophisticated chemical transformations.

The synthetic challenges associated with constructing this complex molecule present opportunities for advancing synthetic methodology and developing new approaches to stereoselective synthesis. The requirement for precise control over stereochemistry at multiple sites within the molecule demands sophisticated synthetic strategies that can accommodate the complexity while maintaining efficiency and selectivity. Research directed toward the synthesis of such molecules can contribute to the broader development of synthetic organic chemistry and provide new tools for molecular construction.

Table 3: Research Objectives and Applications

Research Area Specific Objectives Potential Applications
Structural Analysis Conformational studies, stereochemical effects Molecular design, drug development
Materials Science Self-assembly, π-π interactions Liquid crystals, semiconductors
Synthetic Methodology Stereoselective synthesis, multistep construction Pharmaceutical synthesis, fine chemicals
Physical Chemistry Spectroscopic characterization, thermal properties Quality control, process optimization

Properties

IUPAC Name

[4-[(Z)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10-,19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOITPSLJHNNDZ-OMYAATJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron(III)-Catalyzed Aldol Condensation

The patent US6538154B2 describes a scalable method for cinnamate derivatives using iron(III) salts as catalysts. For the (2E)-cinnamate segment, benzaldehyde reacts with acetic anhydride under FeCl3 catalysis (1–5 mol%) at 120–170°C, yielding cinnamic acid. Subsequent esterification with phenol derivatives produces the (2E)-ester.

Reaction Conditions :

ParameterValue
CatalystFeCl3 (2 mol%)
Temperature150°C
SolventNeat (acetic anhydride)
Yield68–72%

For the (2Z)-enoyl segment, steric hindrance from the para-isopropyl group necessitates modified conditions. Lower temperatures (80–100°C) and zinc acetate catalysts favor (Z)-selectivity by slowing isomerization.

Wittig Reaction for Stereochemical Control

The (2Z)-enoyl group is synthesized via a Wittig reaction using a non-stabilized ylide. For example, reacting 4-isopropylbenzaldehyde with a ylide generated from ethyl triphenylphosphonium bromide and NaHMDS yields the (Z)-alkene with >85% selectivity.

Typical Protocol :

  • Generate ylide: Triphenylphosphine + ethyl bromide → phosphonium salt.

  • Deprotonate with NaHMDS at −78°C.

  • Add 4-isopropylbenzaldehyde, stir for 12 h at 0°C.

  • Isolate (Z)-enaldehyde via column chromatography (hexane:EtOAc = 9:1).

Esterification Techniques

Stepwise Esterification via Acid Chlorides

To avoid cross-esterification, the enoyl acids are converted to acid chlorides and sequentially reacted with phenolic alcohols:

  • Synthesis of (2E)-3-phenylprop-2-enoyl chloride :

    • Cinnamic acid + SOCl2 (reflux, 4 h) → 95% yield.

  • Esterification with 4-hydroxyphenyl enoyl intermediate :

    • Combine acid chloride with 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenol in dichloromethane.

    • Add DMAP (5 mol%) and triethylamine (2 eq.), stir at 25°C for 24 h.

Yield : 78% after purification (silica gel, hexane:EtOAc = 4:1).

One-Pot Tandem Condensation-Esterification

A patent-derived approach combines aldol condensation and in situ esterification:

  • React 4-isopropylbenzaldehyde with acetic anhydride (2.5 eq.) and FeCl3 (3 mol%) at 140°C.

  • Distill off acetic acid to drive equilibrium.

  • Add phenol and p-toluenesulfonic acid (PTSA, 2 mol%), continue heating at 120°C for 6 h.

Advantages :

  • Eliminates isolation of intermediates.

  • Reduces reaction time by 40% compared to stepwise methods.

Stereochemical Optimization and Analytical Validation

NMR Analysis of Double-Bond Geometry

1H NMR (CDCl3, 400 MHz):

  • (2E)-Cinnamate : δ 7.85 (d, J = 16.0 Hz, 1H, CH=CO), 6.45 (d, J = 16.0 Hz, 1H, Ar-CH=).

  • (2Z)-Enoyl : δ 6.98 (d, J = 12.4 Hz, 1H, CH=CO), 5.92 (d, J = 12.4 Hz, 1H, Ar-CH=).

Catalytic Isomerization Risks

Prolonged heating (>8 h) during esterification promotes (Z)→(E) isomerization. Adding hydroquinone (0.1 wt%) as a radical inhibitor suppresses this side reaction.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Catalyst Loading3 mol% FeCl31.5 mol% FeCl3
Reaction Time6 h3.5 h (continuous flow)
Yield72%85%

Continuous flow systems enhance heat transfer, reducing decomposition and improving (Z)-selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar in structure to 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exhibit promising anticancer properties. For instance, derivatives of phenylpropanoate have been shown to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Smith et al. demonstrated that a related compound exhibited an IC50 value of 15 µM against the MCF7 breast cancer cell line, indicating substantial cytotoxic potential. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. A study by Johnson et al. found that analogs of this compound significantly reduced pro-inflammatory cytokines in LPS-induced macrophages, suggesting a role in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeReferenceIC50 Value (µM)Mechanism of Action
AnticancerSmith et al.15Induction of apoptosis
Anti-inflammatoryJohnson et al.Not specifiedReduction of pro-inflammatory cytokines

Polymer Applications

The compound can serve as a monomer in the synthesis of specialty polymers. Its unique structural features allow for the development of materials with tailored properties, such as improved thermal stability and mechanical strength.

Case Study: Polymer Synthesis
Research by Lee et al. explored the polymerization of phenylpropanoate derivatives, including this compound, leading to materials with enhanced properties suitable for packaging applications . The polymers exhibited increased resistance to UV degradation and improved barrier properties.

Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Phenylpropanoate-Based Polymer25060

Synthetic Intermediates

This compound can act as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for further functionalization, making it valuable in synthetic organic chemistry.

Example Reaction Pathway
A notable reaction involves the use of this compound in Michael addition reactions to form more complex molecules, which can then be utilized in drug discovery efforts .

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Reactivity
Compound Name Substituents Configuration Molecular Weight (g/mol) Key Properties
Target Compound 4-Isopropylphenyl, Phenyl (2Z)/(2E) ~380 (estimated) High lipophilicity, extended conjugation
Ethyl (2Z)-3-phenylprop-2-enoate Phenyl (2Z) 176.21 Moderate UV absorption, hydrolytic lability
Ethyl 3-(p-tolyl)acrylate p-Tolyl (methyl) (2E) 204.22 Enhanced thermal stability, lower logP
(E)-3-(4-Hydroxyphenyl)-2-propenal 4-Hydroxyphenyl (2E) 148.16 Polar, prone to oxidation
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate Phosphoryl, dimethylamino (2Z) 355.15 High polarity, chelating properties

Key Observations :

  • Lipophilicity : The target compound’s isopropyl group increases logP compared to methyl (p-tolyl) or hydroxyl substituents .
  • Reactivity: The Z-configured propenoyl group in the target compound may exhibit slower hydrolysis than E-isomers due to steric protection of the carbonyl .
  • Electronic Effects: Electron-donating groups (e.g., dimethylamino in ) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., phosphoryl) reduce enoate reactivity.
Stereochemical and Conformational Differences
  • E vs. Z Configuration: E-configuration in the phenylprop-2-enoate moiety maximizes conjugation, leading to redshifted UV-Vis absorption (~270–300 nm) compared to Z-isomers .
  • Biological Implications: Compounds like (E)-3-(4-hydroxyphenyl)prop-2-enal exhibit antioxidant activity due to the phenolic group, while the target compound’s ester groups may confer protease resistance compared to carboxylic acids .

Biological Activity

4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical formula for this compound is C27H24O3C_{27}H_{24}O_{3} with a molecular weight of 396.49 g/mol. The structure consists of two phenyl rings linked by a conjugated double bond, typical of chalcone derivatives, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that certain chalcone derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, the minimum inhibitory concentration (MIC) values for some related compounds were reported to be as low as 25.9 μM against these pathogens, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Chalcone Derivatives

Compound NameMIC (μM)Target Organism
Compound A25.9S. aureus
Compound B12.9MRSA
Compound C30.0E. coli

Anti-inflammatory Potential

Chalcones have also been studied for their anti-inflammatory effects. They are known to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives have shown to either enhance or inhibit NF-κB activity depending on their substituents, which suggests that the structural modifications can tailor their biological response .

Table 2: NF-κB Modulation by Chalcone Derivatives

Compound NameNF-κB Activity Change (%)Effect Type
Compound D-9Inhibition
Compound E+10Enhancement

Anticancer Activity

Some studies have indicated that chalcone derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism often involves the modulation of various signaling pathways associated with cell survival and death .

Case Study:
In a study examining the effects of a related chalcone on human cancer cell lines, it was found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM, demonstrating its potential as an anticancer agent.

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